molecular formula C8H9N3O B1292660 (6-Amino-1H-indazol-3-YL)methanol CAS No. 908247-68-7

(6-Amino-1H-indazol-3-YL)methanol

Cat. No. B1292660
M. Wt: 163.18 g/mol
InChI Key: NTPZOSGMXMDDMP-UHFFFAOYSA-N
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Description

“(6-Amino-1H-indazol-3-YL)methanol” is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a member of indazoles and its molecular formula is C8H9N3O .


Synthesis Analysis

The synthesis of indazole derivatives, including “(6-Amino-1H-indazol-3-YL)methanol”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “(6-Amino-1H-indazol-3-YL)methanol” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The molecular weight of this compound is 163.177 .


Chemical Reactions Analysis

Indazole derivatives, including “(6-Amino-1H-indazol-3-YL)methanol”, have been synthesized using various methods. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

“(6-Amino-1H-indazol-3-YL)methanol” has a density of 1.5±0.1 g/cm3 and a boiling point of 480.1±30.0 °C at 760 mmHg .

Future Directions

Indazole-containing compounds, including “(6-Amino-1H-indazol-3-YL)methanol”, have attracted considerable attention from chemists due to their wide variety of medicinal applications . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities .

properties

IUPAC Name

(6-amino-2H-indazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPZOSGMXMDDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646930
Record name (6-Amino-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Amino-1H-indazol-3-YL)methanol

CAS RN

908247-68-7
Record name (6-Amino-2H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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